

# Akt inhibitor VIII synthetic organic compound class

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## Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

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## Compound Profile & Mechanism of Action

**AKT Inhibitor VIII**, also known as Akti-1/2, is a cell-permeable, reversible small-molecule inhibitor. Its core mechanism involves **allosteric inhibition** by binding to the interface between the Pleckstrin Homology (PH) domain and the kinase domain of AKT, locking it in an inactive conformation [1] [2]. This prevents AKT membrane translocation and subsequent activation [3].

The table below summarizes its key biochemical properties:

Property	Description
CAS Number	612847-09-3 [4] [5]
Molecular Formula	C <sub>34</sub> H <sub>29</sub> N <sub>7</sub> O [4] [5]
Molecular Weight	551.64 g/mol [4]
Mechanism	Allosteric, reversible inhibitor [4]
Solubility	≥9.2 mg/mL in DMSO; insoluble in H <sub>2</sub> O and EtOH [4]
Storage	-20°C [4]

It exhibits **isoform-specific potency**, with the highest affinity for AKT1, as shown in its IC<sub>50</sub> values:

AKT Isoform	IC <sub>50</sub> (nM)
AKT1	58 [4] [6]
AKT2	210 [4] [6]
AKT3	2119 [4]

## Biological Effects & Research Applications

In cellular models, **AKT Inhibitor VIII** effectively suppresses AKT-dependent signaling, leading to downstream phenotypic consequences.

- **Cancer Biology Research:** In MCF-7 breast cancer cells, the inhibitor demonstrates dose-dependent **anti-proliferative** effects, induces **G0/G1 cell cycle arrest**, and promotes **apoptosis**. This is evidenced by the downregulation of proteins like p-cyclin D1 and Bcl-xL, and increased cleavage of caspase-9, caspase-7, and PARP [4]. It also enhances the anti-cancer effects of other compounds, such as furanodiene and Artemisinin (ART), showcasing its utility in **combination therapy** studies [4] [7].
- **Immunology and T-cell Therapy:** A pivotal application is the generation of superior **stem cell-like memory T cells (Tscm)**. By inhibiting Akt signaling during the ex vivo priming and expansion of minor histocompatibility antigen (MiHA)-specific CD8+ T cells, researchers can produce T-cell populations with enhanced stemness, superior expansion capacity, and a more potent anti-tumor effect upon adoptive transfer [6].
- **In Vivo Efficacy:** In BALB/c nude mouse models, **AKT Inhibitor VIII** administered intraperitoneally at 15 mg/kg and 30 mg/kg once daily for 8 days led to **dose-dependent tumor growth suppression**, achieving 32% and 54% inhibition rates, respectively [4].

## Experimental Protocols

Here are detailed methodologies for key applications of **AKT Inhibitor VIII** in research settings.

### Protocol 1: In Vitro Cell Proliferation and Apoptosis Assay [4]

This protocol is used to study the compound's direct anti-cancer effects on cell lines.

- **Cell Lines:** MCF-7 breast cancer cells.
- **Compound Preparation:**
  - Prepare a stock solution in DMSO at a concentration of >9.2 mg/mL.
  - Warm the tube at 37°C for 10 minutes and/or sonicate briefly to achieve a fully dissolved solution.
- **Treatment:**
  - Treat cells with **AKT Inhibitor VIII** at a range of concentrations (e.g., 10-100 µM) for 24, 48, and 72 hours.
  - Refresh medium and compounds every 2-3 days for longer durations.
- **Key Readouts:**
  - **Cell Viability:** Measure using assays like CCK-8.
  - **Cell Cycle Analysis:** Use flow cytometry to detect arrest at G0/G1 phase.
  - **Apoptosis Markers:** Analyze via Western blot for changes in proteins like PARP cleavage, Bax, Bad, and Bcl-xL.

## Protocol 2: Generation of Akt-inhibited Human T Cells [6]

This protocol describes how to generate Tscm cells for adoptive immunotherapy research.

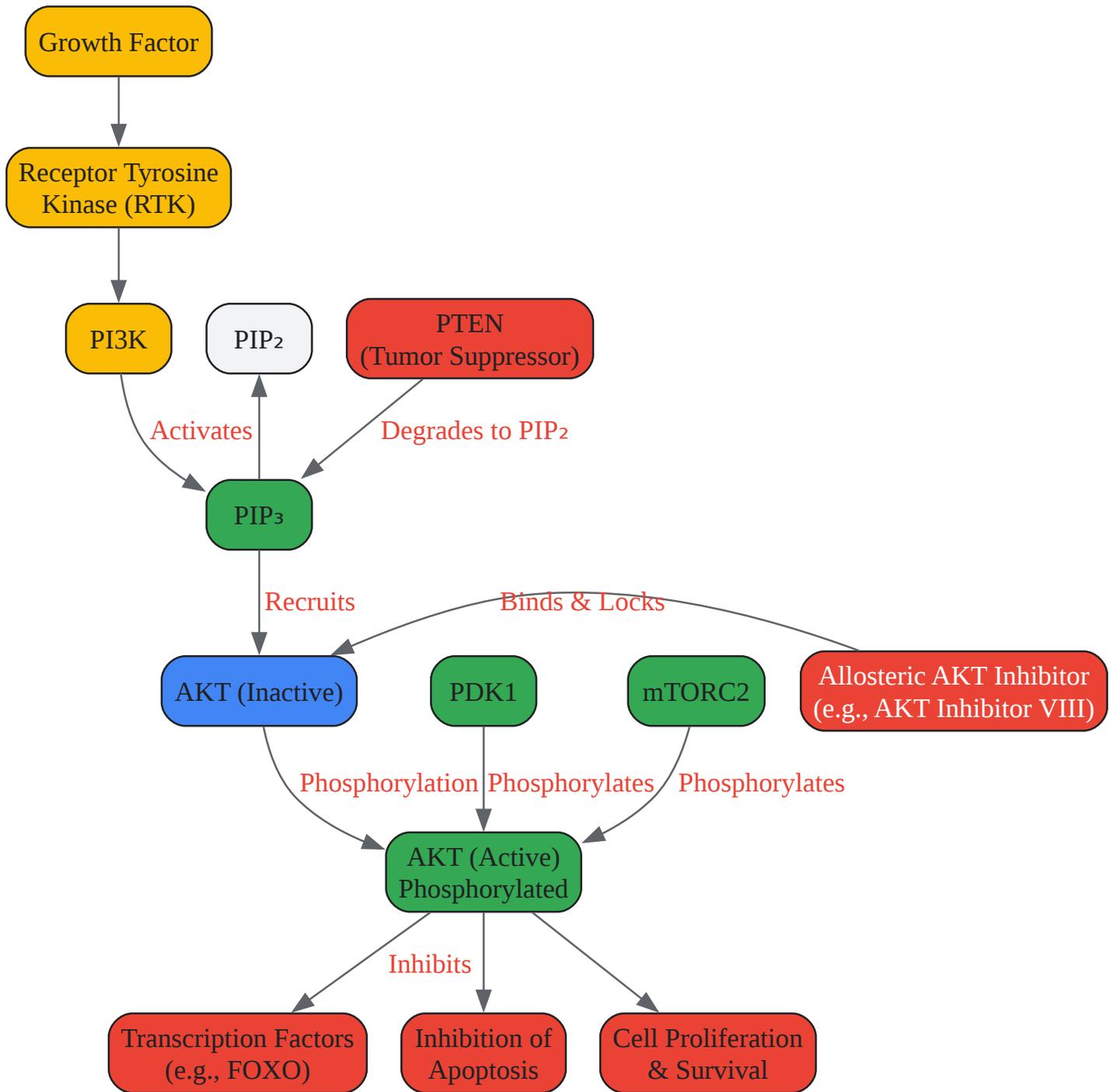
- **Starting Material:** Isolate CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using CD8 microbeads and magnetic-activated cell sorting (MACS).
- **Antigen Presentation:** Use dendritic cells (DCs), optionally silenced for PD-L1/2, pulsed with a specific MiHA peptide (e.g., 5 µM).
- **Co-culture and Inhibition:**
  - Co-culture T cells with peptide-loaded DCs at a ratio of 1:10 to 1:20 (DC:T-cell).
  - Supplement culture medium with cytokines: 50 U/mL IL-2, 5 ng/mL IL-7, and 5 ng/mL IL-15.
  - **Add 8 µM AKT Inhibitor VIII** to the experimental group; use DMSO as a vehicle control.
- **Culture Maintenance:**
  - Refresh the medium, including cytokines and Akt inhibitor, every 2-3 days.
  - Restimulate T cells once per week with a fresh batch of peptide-loaded DCs.
  - The resulting T-cell population can be analyzed by flow cytometry for stem cell memory markers (e.g., CCR7, CD62L, CD45RO) and tested for in vitro and in vivo anti-tumor efficacy.

## AKT Inhibitor Classes and Clinical Context

**AKT Inhibitor VIII** is a research tool, and understanding its place among broader AKT inhibitor classes is key.

Inhibitor Class	Binding Site / Mechanism	Example Compounds	Key Characteristics
<b>Allosteric</b>	PH-Kinase domain interface [1] [3]	<b>AKT Inhibitor VIII</b> , MK-2206, Miransertib (ARQ 092) [1] [8]	Binds inactive conformation; can be affected by E17K mutation [1] [2]
<b>ATP-competitive</b>	Active kinase domain [1] [3]	Capivasertib (AZD5363), Ipatasertib (GDC-0068) [9] [3] [8]	Binds active conformation; often pan-AKT; activity unaffected by E17K mutation [1] [2]
<b>Covalent-Allosteric (CAAs)</b>	PH-Kinase domain interface (covalent) [3] [10]	Borussertib [10]	Irreversible binding; can achieve isoform selectivity [10]

The following diagram illustrates the mechanism of allosteric inhibitors like **AKT Inhibitor VIII** within the PI3K/AKT/mTOR pathway.



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**AKT Inhibitor VIII** acts by binding the inactive AKT conformation, preventing activation and downstream signaling. > **Note on clinical translation:** While **AKT Inhibitor VIII** is a research tool, the clinical AKT

inhibitor landscape is advancing. **Capivasertib (AZD5363)**, an ATP-competitive inhibitor, received FDA approval in 2023 for breast cancer, validating AKT as a therapeutic target [3] [8].

## Conclusion

**AKT Inhibitor VIII** remains a powerful and versatile **research tool** for probing AKT-dependent signaling in cancer biology, immunology, and beyond. Its well-defined allosteric mechanism, supported by established in vitro and in vivo protocols, enables researchers to effectively investigate cellular processes and therapeutic combinations. The ongoing clinical development and recent approval of other AKT inhibitors underscore the continued translational relevance of findings made with such tool compounds.

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## References

1. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]
2. A systematic molecular and pharmacologic evaluation of ... [nature.com]
3. Innovative dual-target AKT inhibitors unveiling novel ... [sciencedirect.com]
4. AKT Inhibitor VIII [apexbt.com]
5. AKT Inhibitor VIII [chemimpex.com]
6. Inhibition of Akt signaling promotes the generation of superior ... [pmc.ncbi.nlm.nih.gov]
7. Inhibition of AKT enhances the anti-cancer effects ... [sciencedirect.com]
8. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]
9. Design, synthesis and biological evaluation of AKT ... [pmc.ncbi.nlm.nih.gov]
10. Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity [pmc.ncbi.nlm.nih.gov]

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